molecular formula C18H18N4O2S B6091053 N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B6091053
M. Wt: 354.4 g/mol
InChI Key: CDLJBKPXEHAQMU-UHFFFAOYSA-N
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Description

N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological and chemical properties. The presence of multiple functional groups, including a pyrrolidine ring and a thiophene ring, makes this compound highly versatile and valuable in various scientific research applications.

Properties

IUPAC Name

N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-19-17(23)16-8-7-15(25-16)14-6-4-9-21(14)18(24)12-11-20-22-10-3-2-5-13(12)22/h2-3,5,7-8,10-11,14H,4,6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLJBKPXEHAQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo[1,5-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine and thiophene rings, along with the pyrazolo[1,5-a]pyridine core, makes this compound highly versatile and valuable for various applications.

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